

Application Notes and Protocols for Tat-NR2B9c

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Compound of Interest

Compound Name: *Tat-NR2Baa*

Cat. No.: *B13921894*

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Introduction

Tat-NR2B9c, also known as NA-1, is a cell-penetrating peptide that acts as a potent inhibitor of postsynaptic density-95 (PSD-95).[1][2] PSD-95 is a scaffolding protein that links N-methyl-D-aspartate receptors (NMDARs) to downstream signaling pathways involved in excitotoxicity, such as those mediated by neuronal nitric oxide synthase (nNOS).[3][4] By disrupting the interaction between PSD-95 and the NR2B subunit of the NMDA receptor, Tat-NR2B9c can uncouple NMDAR activation from the production of nitric oxide (NO) and superoxide, thereby exerting neuroprotective effects.[3][4][5] This makes Tat-NR2B9c a valuable research tool for studying ischemic stroke, traumatic brain injury, and other neurological disorders characterized by excitotoxic neuronal death.[6]

Chemical Properties and Solubility

Proper dissolution and storage of Tat-NR2B9c are critical for maintaining its biological activity and ensuring experimental reproducibility. The following table summarizes the key chemical and solubility properties of the peptide.

Property	Value
Synonyms	Tat-NR2Bct, NA-1
Appearance	Lyophilized powder
Solubility	Water: 100 mg/mL (ultrasonication may be required)[7] DMSO: 100 mg/mL (use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility)[2]
Insolubility	Ethanol[2]

Storage and Stability

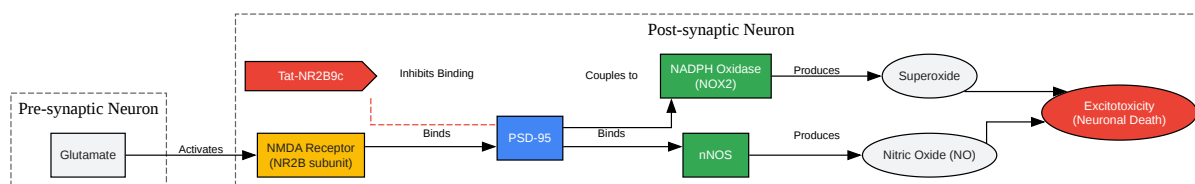
The stability of Tat-NR2B9c is dependent on the storage conditions. Following these guidelines will help preserve the integrity of the peptide.

Form	Storage Temperature	Duration	Notes
Lyophilized Powder	-20°C	Up to 3 years	Store in a tightly sealed vial, protected from moisture and light.[2]
Stock Solution	-80°C	Up to 1 year	Aliquot to avoid repeated freeze-thaw cycles.[2]
Stock Solution	-20°C	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles.[1]

Note: The plasma half-life of Tat-NR2B9c can be relatively short.[8] For in vivo studies, this should be taken into consideration when designing the experimental timeline.

Signaling Pathway of Tat-NR2B9c in Neuroprotection

Tat-NR2B9c exerts its neuroprotective effects by disrupting the PSD-95 scaffolding protein's interaction with the NMDA receptor, thereby inhibiting downstream excitotoxic signaling.



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Caption: Tat-NR2B9c signaling pathway in neuroprotection.

Experimental Protocols

Protocol 1: Preparation of Tat-NR2B9c Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Tat-NR2B9c.

Materials:

- Lyophilized Tat-NR2B9c
- Anhydrous Dimethyl Sulfoxide (DMSO) or sterile distilled water
- Sterile, nuclease-free microcentrifuge tubes

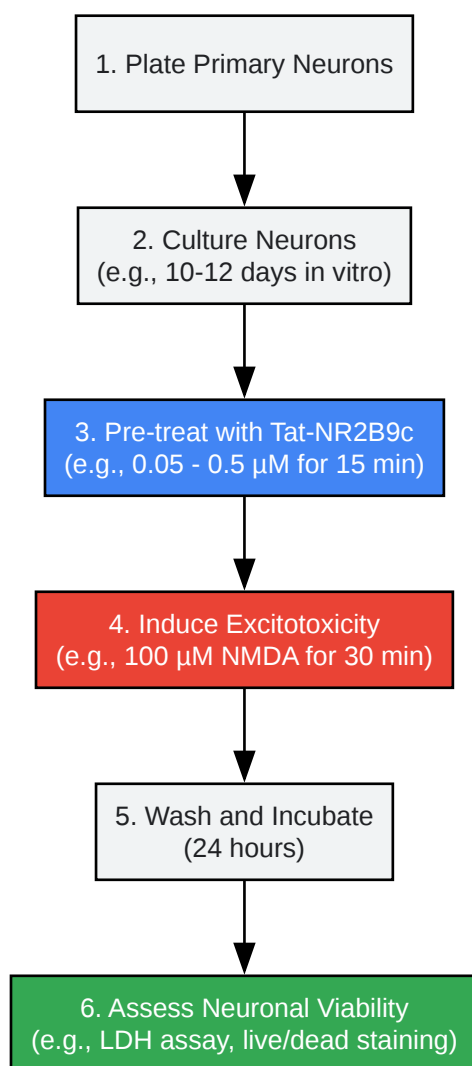
Procedure:

- Before opening, allow the vial of lyophilized Tat-NR2B9c to equilibrate to room temperature to prevent condensation.

- Briefly centrifuge the vial to ensure all the powder is at the bottom.
- To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO or sterile distilled water. For example, for 1 mg of peptide with a molecular weight of approximately 2518.9 g/mol , add 39.7 μ L of solvent.
- Gently vortex to dissolve the peptide completely. If using water, sonication may be necessary to achieve full dissolution.[\[7\]](#)
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[\[1\]](#)[\[2\]](#)

Protocol 2: In Vitro Neuroprotection Assay

This protocol provides a general workflow for assessing the neuroprotective effects of Tat-NR2B9c against NMDA-induced excitotoxicity in primary neuronal cultures.



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Caption: Workflow for an in vitro neuroprotection assay.

Procedure:

- Culture primary neurons (e.g., cortical or hippocampal neurons) to the desired density and maturity (e.g., 10-12 days in vitro).
- Prepare working solutions of Tat-NR2B9c by diluting the stock solution in the appropriate cell culture medium.
- Aspirate the old medium from the neuronal cultures and replace it with fresh medium containing various concentrations of Tat-NR2B9c (e.g., 0.05, 0.1, 0.5 μM). Incubate for a pre-

determined time (e.g., 15 minutes).

- Introduce the excitotoxic insult by adding NMDA to a final concentration of 100 μ M.
- Co-incubate for a specified duration (e.g., 30 minutes).
- Wash the cells with fresh medium to remove NMDA and Tat-NR2B9c.
- Incubate the cells for an additional period (e.g., 24 hours) to allow for the development of neuronal death.
- Assess cell viability using standard methods such as the Lactate Dehydrogenase (LDH) assay or live/dead cell staining.

Protocol 3: In Vivo Administration

This protocol provides a general guideline for the in vivo administration of Tat-NR2B9c in a mouse model of stroke.

Materials:

- Tat-NR2B9c
- Sterile saline (0.9% NaCl)
- Appropriate syringes and needles for the chosen route of administration

Procedure:

- Prepare the Tat-NR2B9c solution for injection by dissolving it in sterile saline. If starting from a stock solution in DMSO, ensure the final concentration of DMSO is non-toxic to the animals.
- For intraperitoneal (i.p.) injection in a neonatal mouse model of hypoxic-ischemic brain injury, a single dose of 15 μ g/g body weight in a volume of 100-120 μ l can be administered.
- For intravenous (i.v.) administration in adult mice, Tat-NR2B9c can be administered via the tail vein.

- The timing of administration will depend on the experimental model (e.g., pre-treatment, co-treatment, or post-treatment relative to the ischemic insult).
- Monitor the animals for any adverse effects following administration.

Concluding Remarks

Tat-NR2B9c is a valuable tool for investigating the mechanisms of excitotoxic neuronal injury and for the preclinical evaluation of neuroprotective strategies. Adherence to proper dissolution, storage, and experimental protocols is essential for obtaining reliable and reproducible results. The information provided in these application notes serves as a guide to aid researchers in the effective use of this peptide.

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